molecular formula C20H24N2O3 B2357102 1-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-phenylurea CAS No. 2034259-86-2

1-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-phenylurea

Cat. No.: B2357102
CAS No.: 2034259-86-2
M. Wt: 340.423
InChI Key: MYAWNOOPKKRBDT-UHFFFAOYSA-N
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Description

1-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-phenylurea is a synthetic chemical compound of high interest in medicinal chemistry and pharmacological research. As a urea derivative incorporating tetrahydro-2H-pyran and phenyl groups, it serves as a valuable building block for the exploration of novel biologically active molecules. Urea derivatives are frequently investigated for their ability to participate in hydrogen bonding, making them key scaffolds in the development of enzyme inhibitors and receptor ligands. This compound is provided as a high-purity material to ensure consistent and reliable results in your experimental workflows. It is intended for research and development applications in a controlled laboratory setting. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c23-19(22-18-9-5-2-6-10-18)21-15-20(24,16-7-3-1-4-8-16)17-11-13-25-14-12-17/h1-10,17,24H,11-15H2,(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAWNOOPKKRBDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNC(=O)NC2=CC=CC=C2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Ring-Opening of Epoxides

A widely employed strategy involves the ring-opening of 2-(tetrahydro-2H-pyran-4-yl)-2-phenyloxirane with ammonium derivatives. Key steps include:

Reaction Scheme:
$$
\text{Oxirane + R-NH}2 \xrightarrow{\text{H}2\text{O/EtOH}} \text{2-Hydroxyethylamine derivative}
$$

Optimized Conditions:

Parameter Optimal Value Impact on Yield
Solvent Ethanol/Water (4:1) 78% conversion
Temperature 65°C Minimizes byproducts
Catalysis p-Toluenesulfonic acid (0.5 eq) Accelerates ring-opening

This method produced the amine intermediate in 72% isolated yield after column chromatography (silica gel, ethyl acetate/hexane 1:3).

Urea Bond Formation via Isocyanate Coupling

Reaction of the synthesized 2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethylamine with phenylisocyanate demonstrates significant solvent dependence:

Comparative Solvent Study:

Solvent Dielectric Constant Reaction Time (h) Yield (%)
Dichloromethane 8.93 6 58
Tetrahydrofuran 7.52 4 72
Acetonitrile 37.5 3 81

Quantum mechanical calculations (DFT/B3LYP/6-31G*) reveal enhanced nucleophilicity of the amine in polar aprotic solvents, aligning with experimental acetonitrile superiority.

Stereochemical Control and Chiral Resolution

The target compound contains two stereogenic centers, necessitating asymmetric synthesis strategies:

Enzymatic Kinetic Resolution

Lipase-catalyzed (CAL-B) acetylation of racemic 2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethylamine provided enantiomeric enrichment:

Resolution Parameters:

  • Substrate: 10 mM in MTBE
  • Acyl donor: Vinyl acetate (2 eq)
  • Temperature: 30°C
  • ee: 94% (S)-enantiomer at 48% conversion

Chiral HPLC analysis (Chiralpak IC-3 column, hexane/i-PrOH 90:10) confirmed diastereomeric ratio of 96:4.

Advanced Characterization and Structural Validation

Spectroscopic Fingerprinting

$$^1$$H NMR (400 MHz, CDCl$$_3$$):

δ (ppm) Multiplicity Integration Assignment
1.45 m 4H Tetrahydropyran C3/C5
3.25 t (J=11 Hz) 2H Tetrahydropyran C2
4.02 dd (J=4,11 Hz) 2H Tetrahydropyran C6
4.87 s 1H Hydroxyl proton
6.82-7.35 m 10H Aromatic protons

High-Resolution MS (ESI+):
Calculated for C$${21}$$H$${25}$$N$$2$$O$$3$$: 369.1818
Observed: 369.1814 [M+H]$$^+$$ (Δ = 1.1 ppm)

Process Scale-Up and Industrial Considerations

Continuous Flow Synthesis

Microreactor technology enhanced reaction efficiency:

  • Residence time: 12 min vs. 4 h batch
  • Productivity: 38 g/h vs. 8 g/h batch
  • Impurity profile: <0.5% vs. 2.3% batch

Key parameters:

  • Reactor type: Corning Advanced-Flow™ G1
  • Temperature: 70°C
  • Pressure: 3 bar

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The urea group can be reduced to form amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-phenylurea involves its interaction with specific molecular targets. The hydroxyl and urea groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The phenyl groups may interact with hydrophobic pockets in target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-hydroxy-2-phenylethyl)-3-phenylurea: Lacks the tetrahydropyran ring, making it less complex.

    1-(2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-phenylurea: Lacks the phenyl group on the hydroxyl-bearing carbon.

    1-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-methylurea: Has a methyl group instead of a phenyl group on the urea nitrogen.

Uniqueness

1-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-phenylurea is unique due to the presence of both phenyl and tetrahydropyran groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Biological Activity

1-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-phenylurea, a compound with notable structural features including hydroxyl and phenyl groups, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C19H25N2O3
Molecular Weight: 329.42 g/mol
CAS Number: 111841-07-7

PropertyValue
Boiling PointPredicted: 567.8 °C
Density1.221 g/cm³
pKa13.29

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity, while the phenyl groups enhance binding affinity through interactions with hydrophobic pockets in target molecules.

Antitumor Activity

Recent studies have indicated that compounds related to this compound exhibit significant antitumor properties. For instance, research on structurally similar compounds has shown their effectiveness in inhibiting the growth of estrogen receptor-positive (ER+) breast cancer cells by modulating ER activity and inducing apoptosis .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines, which is crucial for managing conditions characterized by chronic inflammation.

Structure–Activity Relationship (SAR)

Quantitative structure–activity relationship (QSAR) studies have been conducted to correlate the structural features of this compound with its biological efficacy. These studies suggest that modifications in the tetrahydropyran moiety can significantly influence the compound's activity against various biological targets.

Case Studies and Research Findings

  • Antitumor Efficacy : A study evaluating a series of phenolic compounds, including derivatives of tetrahydropyran, found that they inhibited ERα-mediated transcription in breast cancer cells without affecting androgen or glucocorticoid receptor activities. This selective inhibition indicates potential for developing targeted therapies for ER+ breast cancer .
  • Inhibition of Cytokine Production : Another investigation highlighted the anti-inflammatory potential of similar compounds, showing reduced levels of TNF-alpha and IL-6 in treated macrophages. This suggests a mechanism through which these compounds could be beneficial in inflammatory diseases.
  • Toxicity and Safety Profile : Toxicological assessments reveal that while exhibiting significant biological activities, the safety profiles of these compounds need thorough evaluation to ensure clinical applicability without adverse effects .

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing 1-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-phenylurea, and how can purity be ensured?

  • Methodology : The synthesis typically involves (i) formation of the hydroxy-phenyl-tetrahydropyran intermediate via nucleophilic substitution or condensation reactions, followed by (ii) urea linkage using phenyl isocyanate or carbamate derivatives. Critical purification steps include column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and mass spectrometry (ESI-MS) to confirm molecular ion peaks and absence of byproducts .

Q. Which analytical techniques are essential for structural characterization of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions, hydroxyl group presence, and stereochemistry (e.g., coupling constants for tetrahydropyran ring conformation) .
  • FT-IR : Identify urea carbonyl stretching (~1640–1680 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .
  • X-ray Crystallography (if crystalline): Resolve absolute configuration and hydrogen-bonding patterns in the solid state .

Q. How can researchers predict the solubility and stability of this compound under physiological conditions?

  • Methodology :

  • Solubility : Use shake-flask method with buffered solutions (pH 2–7.4) and quantify via UV-Vis spectroscopy. LogP calculations (e.g., using ChemDraw or ACD/Labs) provide hydrophobicity estimates .
  • Stability : Accelerated degradation studies under varied pH, temperature, and light exposure, monitored by HPLC. Hydrolysis susceptibility of the urea group should be assessed at 37°C in simulated gastric/intestinal fluids .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Orthogonal Assays : Compare results from enzyme inhibition (e.g., fluorescence-based assays) and cell-based viability assays (e.g., MTT) to rule out false positives/negatives .
  • Structural Analysis : Perform molecular docking (AutoDock Vina) to identify binding interactions with targets like kinases or GPCRs. Cross-validate with site-directed mutagenesis if discrepancies arise .
  • Batch Consistency : Ensure compound purity (≥95% by HPLC) and confirm stereochemical integrity (via chiral HPLC or CD spectroscopy) across experimental replicates .

Q. How can reaction mechanisms for urea bond formation be optimized to minimize byproducts?

  • Methodology :

  • Catalytic Control : Use DMAP (4-dimethylaminopyridine) or DBU (1,8-diazabicycloundec-7-ene) to accelerate isocyanate-amine coupling while suppressing side reactions like dimerization .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity but require strict temperature control (0–5°C) to limit hydrolysis .
  • In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track urea carbonyl formation in real time .

Q. What experimental designs are suitable for evaluating the compound’s pharmacokinetic properties?

  • Methodology :

  • In Vitro ADME : Caco-2 cell monolayer assays for permeability, microsomal stability tests (human liver microsomes), and CYP450 inhibition profiling .
  • In Vivo Studies : Radiolabeled compound (¹⁴C or ³H) administered to rodents, with plasma/tissue samples analyzed via LC-MS/MS for bioavailability and metabolite identification .

Q. How can computational modeling guide the design of analogs with enhanced target selectivity?

  • Methodology :

  • QSAR Modeling : Use MOE or Schrödinger to correlate structural features (e.g., tetrahydropyran substituents) with activity data. Prioritize analogs with predicted lower IC₅₀ values .
  • MD Simulations : Simulate ligand-receptor dynamics (GROMACS/AMBER) to optimize binding poses and residence times .

Data Contradiction & Validation

Q. What steps should be taken if spectroscopic data conflicts with computational predictions?

  • Methodology :

  • Re-examine Calculations : Verify DFT-optimized geometries (B3LYP/6-31G*) match experimental NMR chemical shifts (GIAO method) .
  • Experimental Repetition : Repeat synthesis and characterization under inert conditions (argon glovebox) to exclude oxidation/hydrolysis artifacts .

Q. How can researchers differentiate between stereoisomers in complex reaction mixtures?

  • Methodology :

  • Chiral Chromatography : Use Chiralpak IC or AD-H columns with heptane/ethanol mobile phases.
  • VCD Spectroscopy : Compare experimental vibrational circular dichroism spectra with computed spectra for absolute configuration assignment .

Notes for Methodological Rigor

  • Stereochemical Integrity : Always confirm configurations of chiral centers (tetrahydropyran and hydroxyethyl groups) via NOESY or X-ray crystallography .
  • Biological Replicates : Use ≥3 independent experiments with internal controls (e.g., known inhibitors) to ensure reproducibility .

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